5-O-Desmethyl Omeprazole Sulfide
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Overview
Description
5-O-Desmethyl Omeprazole Sulfide is a significant sulfide derivative of omeprazole, a well-known gastric proton pump inhibitor. This compound plays a crucial role in the regulation of gastric acid secretion and has been extensively studied for its biochemical and physiological effects .
Mechanism of Action
Target of Action
The primary target of 5-O-Desmethyl Omeprazole Sulfide is the H+/K+ ATPase enzyme in the parietal cells . This enzyme, also known as the gastric proton pump, is responsible for the final step in the production of gastric acid .
Mode of Action
This compound functions as a proton pump inhibitor . It binds to the H+/K+ ATPase enzyme and effectively impedes its activity . This inhibition leads to a reduction in gastric acid secretion .
Biochemical Pathways
The core function of this compound revolves around its inhibitory action upon the gastric proton pump . By reducing the production of gastric acid, it affects the physiological dynamics of the gastrointestinal tract . The intricate regulation of gastric acid secretion is thus influenced .
Pharmacokinetics
In vitro experiments in human liver microsomes demonstrated that the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . Esomeprazole is 97% bound to plasma proteins . In normal (extensive) metabolisers with regard to CYP2C19, esomeprazole is metabolised more slowly than omeprazole, resulting in a higher area under the concentration-time curve (AUC) after administration of the same dose .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the reduction of gastric acid production . By inhibiting the activity of the gastric proton pump, a pivotal entity responsible for orchestrating the secretion of gastric acid, a reduction in the production of gastric acid is achieved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of metabolism can be lower in patients with a severe deficit in their liver function .
Biochemical Analysis
Biochemical Properties
The core function of 5-O-Desmethyl Omeprazole Sulfide revolves around its inhibitory action upon the gastric proton pump . This proton pump is a pivotal entity responsible for orchestrating the secretion of gastric acid . By binding to this proton pump and effectively impeding its activity, a reduction in the production of gastric acid is achieved .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on gastric acid secretion . By inhibiting the gastric proton pump, it reduces the production of gastric acid, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the gastric proton pump . This binding effectively impedes the activity of the pump, leading to a reduction in the production of gastric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-O-Desmethyl Omeprazole Sulfide involves the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This reaction is typically carried out in an organic solvent with an oxidizing agent in the presence of a titanium complex and optionally in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bio-oxidation processes. For instance, resting cells of Rhodococcus rhodochrous ATCC 4276 mutant QZ-3 can be used to catalyze the bio-oxidation of omeprazole sulfide in a chloroform-water biphasic system .
Chemical Reactions Analysis
Types of Reactions: 5-O-Desmethyl Omeprazole Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various metabolites of omeprazole, such as 5-O-Desmethyl Omeprazole and other related compounds .
Scientific Research Applications
5-O-Desmethyl Omeprazole Sulfide has versatile applications in scientific research:
Chemistry: It is used as a tool to study the intricate orchestration of gastric acid secretion.
Biology: It helps in understanding the physiological dynamics of the gastrointestinal tract.
Medicine: It plays a role in drug metabolism and pharmacokinetics studies.
Industry: It is used in the development of new proton pump inhibitors and other related pharmaceuticals
Comparison with Similar Compounds
Omeprazole: The parent compound from which 5-O-Desmethyl Omeprazole Sulfide is derived.
Esomeprazole: The (S)-isomer of omeprazole, known for its stereoselective metabolism.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific inhibitory action on the gastric proton pump and its role as a metabolite of omeprazole, providing insights into the drug’s metabolism and pharmacokinetics .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIOBRWGYAHRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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